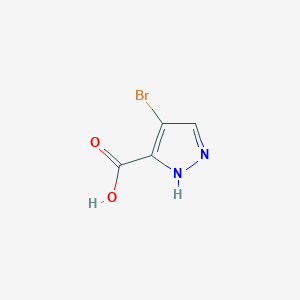

4-bromo-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISOBCMNUJQOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929800 | |

| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13745-17-0 | |

| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-bromo-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide on the Physicochemical Properties of 4-bromo-1H-pyrazole-3-carboxylic acid

This guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry and drug development. The information is intended for researchers, scientists, and professionals in the pharmaceutical industry, presenting key data, experimental methodologies, and relevant chemical context.

Core Physicochemical Properties

This compound, with the CAS Number 13745-17-0, is a pyrazole derivative containing both a carboxylic acid and a bromine substituent.[1][2] These functional groups significantly influence its chemical behavior, including its acidity, lipophilicity, and potential for intermolecular interactions.

Data Presentation

The quantitative are summarized in the table below for clear reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrN₂O₂ | [2][3] |

| Molecular Weight | 190.98 g/mol | [2][3] |

| CAS Number | 13745-17-0 | [2][3] |

| XLogP3-AA (Computed) | 0.8 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Appearance | Light yellow solid | [4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5][6] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[6]

Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp) along with a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]

-

Verification: For accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity. Potentiometric titration is a highly accurate and commonly used method for its determination.[8][9]

Protocol: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[10][11] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[10]

-

Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[10]

-

Titration: The sample solution is placed in a thermostated vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[10][11]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.[10]

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized.[9][11] The average of at least three titrations is calculated to ensure reliability.[10]

LogP (Partition Coefficient) Determination

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for LogP measurement.[12][13]

Protocol: Shake-Flask Method

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[12][14]

-

Sample Preparation: A stock solution of the test compound is prepared (e.g., 10 mM in DMSO).[12][14] A small aliquot of this stock is added to a vessel containing a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.

-

Equilibration: The mixture is agitated (shaken) for a sufficient period (e.g., 24-48 hours) to ensure that the compound has reached equilibrium between the two phases.[13][15]

-

Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to facilitate this separation.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[13][16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility Determination

Solubility is a fundamental property that affects a drug's absorption and bioavailability. HPLC is a sensitive method for quantifying the solubility of a compound in an aqueous medium.

Protocol: Equilibrium Solubility via HPLC

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing the aqueous buffer of interest (e.g., PBS at a specific pH).[17][18] This creates a saturated solution.

-

Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[15][17]

-

Separation: After equilibration, the undissolved solid is removed from the solution by filtration (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifugation.[17][18]

-

Quantification: The clear filtrate or supernatant is then diluted appropriately and analyzed by a validated HPLC method to determine the concentration of the dissolved compound.[17][19]

-

Calibration: A standard calibration curve is generated using solutions of the compound at known concentrations to ensure accurate quantification.[19][20] The measured concentration of the saturated solution represents the equilibrium solubility.

Visualization of Synthetic Pathway

The following diagram illustrates a common synthetic route to this compound, providing a logical workflow for its preparation.

Caption: Synthetic pathway for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 13745-17-0 [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chm.uri.edu [chm.uri.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 19. pharmaguru.co [pharmaguru.co]

- 20. researchgate.net [researchgate.net]

4-bromo-1H-pyrazole-3-carboxylic acid CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1H-pyrazole-3-carboxylic acid, a key heterocyclic compound utilized in medicinal chemistry and pharmaceutical research. Pyrazole derivatives are recognized as important pharmacophores present in numerous biologically active molecules.[1] This document details the compound's identification, physicochemical properties, experimental protocols for its synthesis and characterization, and its applications.

Core Identification and Properties

This compound is a substituted pyrazole derivative. Its unique structure, featuring a bromine atom and a carboxylic acid group on the pyrazole ring, makes it a versatile building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.[2]

Table 1: Compound Identification and Physicochemical Data

| Identifier | Value |

| CAS Number | 13745-17-0[3][4][5][6] |

| Molecular Formula | C₄H₃BrN₂O₂[5][6] |

| Molecular Weight | 190.98 g/mol [5][6] |

| IUPAC Name | This compound[5] |

| Synonyms | 4-bromopyrazole-3-carboxylic acid, 4-Bromo-2H-pyrazole-3-carboxylic acid[5] |

| InChI | InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9)[5] |

| SMILES | C1=NNC(=C1Br)C(=O)O[5] |

| Appearance | Light yellow solid[3] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.92 (s, 1H)[3] |

| Monoisotopic Mass | 189.93779 Da[5][7] |

Experimental Protocols

Detailed methodologies for the synthesis and identification of this compound are crucial for its application in research. The following protocols are based on established synthetic routes.

Synthesis Protocol 1: Bromination of Pyrazole-3-carboxylic acid[4]

This method involves the direct bromination of the pyrazole ring.

-

Dissolution: Dissolve pyrazole-3-carboxylic acid (500 mg, 4.5 mmol) in acetic acid (20 mL).

-

Bromination: Slowly add bromine (800 mg, 5.0 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 18 hours.

-

Work-up: Upon completion, dilute the mixture with water (100 mL).

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic phases and wash with water (50 mL).

-

Isolation: Remove the solvent by concentration under reduced pressure to yield this compound. The reported yield is approximately 87%.[3]

Synthesis Protocol 2: Oxidation of 4-bromo-3-methylpyrazole[1]

This protocol utilizes an oxidation reaction to form the carboxylic acid moiety.

-

Initial Setup: In a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

-

Heating: Stir the mixture and heat to 90°C.

-

Oxidation: Add potassium permanganate (23.7 g, 0.15 mol) in batches over a period of time.

-

Reaction Time: Maintain the reaction at 90°C for 8 hours.[1]

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide, washing the filter cake with water.

-

Concentration: Concentrate the filtrate to approximately 30 mL.

-

Precipitation: Cool the concentrated solution to 0°C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

-

Isolation: Filter the solid and dry to obtain this compound. The reported yield is 64.2%.[1]

Identification Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh a small sample of the synthesized product and dissolve it in a suitable deuterated solvent, such as DMSO-d₆.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz spectrometer.

-

Analysis: The structure is confirmed by the presence of a singlet at approximately δ 7.92, corresponding to the single proton on the pyrazole ring.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via the bromination pathway.

Caption: Synthesis and purification workflow for this compound.

Applications in Drug Discovery and Research

Pyrazole compounds are integral to medicinal chemistry due to their wide range of biological activities.[1] this compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. The bromine atom provides a reactive site for further functionalization through cross-coupling reactions, allowing for the creation of diverse molecular libraries for screening against various drug targets.[2] Its derivatives have been investigated for potential applications as anti-inflammatory agents, analgesics, and kinase inhibitors.[8][9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 13745-17-0 [chemicalbook.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. This compound | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - this compound (C4H3BrN2O2) [pubchemlite.lcsb.uni.lu]

- 8. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 9. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

Unraveling the Structural Landscape of Brominated Pyrazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise three-dimensional arrangement of atoms within a molecule, known as its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. This is of paramount importance in the field of drug discovery and development, where structure-activity relationships guide the design of novel therapeutics. This technical guide focuses on the crystal structure of 4-bromo-1H-pyrazole-3-carboxylic acid, a molecule of interest within medicinal chemistry.

A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature has revealed that as of the date of this publication, the experimental crystal structure of this compound has not been determined or is not publicly available.

In the absence of direct experimental data for the target compound, this guide provides a detailed comparative analysis of the crystal structures of two closely related analogues: 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate and 4-chloro-1H-pyrazole-3-carboxylic acid . The crystallographic data and experimental protocols for these compounds offer valuable insights into the likely structural motifs, intermolecular interactions, and solid-state packing of the target molecule. This information can serve as a crucial reference point for researchers working on the synthesis, characterization, and computational modeling of this compound and its derivatives.

Comparative Analysis of Analogue Crystal Structures

To provide a framework for understanding the potential solid-state conformation of this compound, the crystal structures of two analogues are presented below.

4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate

The crystal structure of this compound reveals a complex interplay of hydrogen bonding and stacking interactions, with the dimethyl sulfoxide (DMSO) solvent molecule playing a key role in the supramolecular assembly.

Table 1: Crystallographic Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate [1][2][3][4]

| Parameter | Value |

| Chemical Formula | C₄H₂BrN₃O₄·C₂H₆OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8751(6) |

| b (Å) | 11.0506(10) |

| c (Å) | 14.0569(12) |

| α (°) | 90 |

| β (°) | 97.355(3) |

| γ (°) | 90 |

| Volume (ų) | 1059.17(16) |

| Z | 4 |

| Temperature (K) | 200 |

| R-factor (Rgt(F)) | 0.0271 |

| wR(F²) | 0.0664 |

| CCDC No. | 2449172 |

Table 2: Key Hydrogen Bond Geometry for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate [2]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N1-H1···O5 | - | 1.94(2) | - | 166(2) |

| O2-H2···O5ⁱ | - | 1.69(3) | - | 174(3) |

| Symmetry code: (i) 3/2–x, 1/2+y, 3/2–z |

4-chloro-1H-pyrazole-3-carboxylic acid

The crystal structure of the chloro-analogue provides a direct comparison of the effect of halogen substitution on the crystal packing.

Table 3: Crystallographic Data for 4-chloro-1H-pyrazole-3-carboxylic acid [5]

| Parameter | Value |

| Chemical Formula | C₄H₃ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.4370(17) |

| b (Å) | 6.9155(5) |

| c (Å) | 13.0629(7) |

| α (°) | 90 |

| β (°) | 110.558(6) |

| γ (°) | 90 |

| Volume (ų) | 2151.6(3) |

| Z | 16 |

| Temperature (K) | 293 |

| R-factor (Rgt(F)) | 0.0552 |

| wR(F²) | 0.2177 |

| CCDC No. | 2424717 |

Experimental Protocols

The methodologies employed for the synthesis and crystallographic analysis of the analogue compounds are detailed below. These protocols serve as a reference for researchers aiming to crystallize this compound.

Synthesis and Crystallization

2.1.1. 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate [1]

-

Synthesis: 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid was dissolved in warm dimethyl sulfoxide (DMSO). This solution was then added to a warm DMSO solution of Zn(NO₃)₂·6H₂O in a 1:2 molar ratio.

-

Crystallization: The resulting colorless solution was left to crystallize at room temperature. After two days, colorless single crystals of the title compound were obtained.

-

Post-processing: The crystals were filtered and washed with DMSO. The starting materials were purchased from Sigma-Aldrich.

2.1.2. 4-chloro-1H-pyrazole-3-carboxylic acid [5]

-

Synthesis: The title compound was synthesized starting from 1H-pyrazole-3-carboxylic acid (10 g, 89.30 mmol) dissolved in acetic acid (100 ml). Concentrated HCl (11.17 ml) was added to this solution.

X-ray Data Collection and Structure Refinement

2.2.1. 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate [1]

-

Diffractometer: Bruker Apex II.

-

Radiation: Mo Kα (λ = 0.71073 Å).

-

Scan Mode: φ and ω scans.

-

Data Collection Temperature: 200 K.

-

Structure Solution and Refinement: The structure was solved and refined using the SHELX programs. The N/O-bound hydrogen atoms were located from a difference Fourier map and refined isotropically.

2.2.2. 4-chloro-1H-pyrazole-3-carboxylic acid [5]

-

Data Collection Temperature: 293 K.

-

Structure Solution and Refinement: The structure was solved and refined using SHELXL.

Visualizations of Experimental Workflow and Intermolecular Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and the key intermolecular interactions observed in the analogue compounds.

Caption: Experimental workflow for the synthesis and crystal structure determination of a pyrazole derivative.

References

- 1. Secure Verification [vinar.vin.bg.ac.rs]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS [empowerhr4inno.udg.edu.me]

- 4. Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS [empowerhr4inno.udg.edu.me]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Characterization of 4-bromo-1H-pyrazole-3-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 4-bromo-1H-pyrazole-3-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available spectroscopic data, outlines detailed experimental protocols, and presents a logical workflow for the synthesis and analysis of this compound.

Core Data Presentation

The following tables summarize the key quantitative data obtained from NMR and mass spectrometry analyses of this compound.

Table 1: ¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Notes |

| ¹H | 7.92 | Singlet | DMSO-d6 | Corresponds to the single proton on the pyrazole ring. |

| ¹³C | ~160-170 | Singlet | DMSO-d6 | Predicted for the carboxylic acid carbon (C=O). |

| ¹³C | ~130-140 | Singlet | DMSO-d6 | Predicted for the carbon bearing the carboxylic acid group (C-COOH). |

| ¹³C | ~110-120 | Singlet | DMSO-d6 | Predicted for the carbon bearing the bromine atom (C-Br). |

| ¹³C | ~100-110 | Singlet | DMSO-d6 | Predicted for the CH carbon of the pyrazole ring. |

Table 2: Mass Spectrometry Data

| Parameter | Value | Method |

| Molecular Formula | C₄H₃BrN₂O₂ | - |

| Molecular Weight | 190.98 g/mol | - |

| Monoisotopic Mass | 189.9378 u | High-Resolution Mass Spectrometry (HRMS) |

| Major Fragments (m/z) | 192/190, 174/172, 146/144, 111 | Electron Ionization (EI) |

| Isotopic Pattern | Characteristic 1:1 ratio for Br isotopes (⁷⁹Br/⁸¹Br) | Mass Spectrometry |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

Method: Bromination of 1H-pyrazole-3-carboxylic acid.

-

Reaction Setup: To a solution of 1H-pyrazole-3-carboxylic acid (1 equivalent) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water. The precipitated solid is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water and then dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024 scans.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or dichloromethane.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Set the injector temperature to 250°C with a splitless injection mode.

-

Oven Program: Start at an initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Set to scan a mass range of m/z 40-300.

-

Source Temperature: Maintain the ion source temperature at 230°C.

-

Transfer Line Temperature: Set the transfer line temperature to 280°C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak. Identify the molecular ion peak and characteristic fragment ions.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from the starting materials to the final characterization of this compound.

An In-depth Technical Guide on the Solubility and Stability of 4-bromo-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-bromo-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The information herein is intended to support research and development activities by providing essential physicochemical data and standardized experimental protocols.

Physicochemical Properties

This compound is a substituted pyrazole derivative with the molecular formula C4H3BrN2O2 and a molecular weight of 190.98 g/mol .[1] Its structure, featuring both a hydrogen-bond-donating and -accepting pyrazole ring and a carboxylic acid moiety, suggests a degree of polarity and the potential for ionization, which will influence its solubility. The presence of the bromine atom contributes to its lipophilicity.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H3BrN2O2 | PubChem[1] |

| Molecular Weight | 190.98 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 13745-17-0 | PubChem[1] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the public domain. However, based on the solubility characteristics of the closely related N-methylated analog, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, a qualitative solubility profile can be inferred. The N-methylated version exhibits enhanced solubility in polar solvents such as dimethyl sulfoxide (DMSO) and alcohols, which is attributed to the hydrogen bonding capacity of the carboxylic acid group.[2] Conversely, its water solubility is limited due to the hydrophobic nature of the brominated pyrazole ring.[2]

A proposed plan for the comprehensive assessment of the solubility of this compound in various solvents relevant to pharmaceutical development is outlined in Table 2.

Table 2: Proposed Experimental Plan for Solubility Determination

| Solvent System | Temperature (°C) | Method |

| Purified Water | 25, 37 | Shake-Flask (Thermodynamic) |

| Phosphate Buffered Saline (pH 7.4) | 25, 37 | Shake-Flask (Thermodynamic) |

| 0.1 N HCl (pH 1.2) | 37 | Shake-Flask (Thermodynamic) |

| Acetate Buffer (pH 4.5) | 37 | Shake-Flask (Thermodynamic) |

| Methanol | 25 | Shake-Flask (Thermodynamic) |

| Ethanol | 25 | Shake-Flask (Thermodynamic) |

| Isopropyl Alcohol | 25 | Shake-Flask (Thermodynamic) |

| Acetonitrile | 25 | Shake-Flask (Thermodynamic) |

| Dimethyl Sulfoxide (DMSO) | 25 | Kinetic Solubility |

| Polyethylene Glycol 400 (PEG 400) | 25 | Shake-Flask (Thermodynamic) |

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, storage conditions, and formulation development.[] For this compound, a comprehensive stability testing program should be implemented to evaluate its intrinsic stability and identify potential degradation pathways. The pyrazole ring itself is generally stable to oxidation and reduction.[4] However, the overall stability of the molecule can be influenced by factors such as temperature, humidity, light, and pH.

A proposed stability testing plan for this compound is detailed in Table 3, following the principles of forced degradation and long-term stability studies.

Table 3: Proposed Experimental Plan for Stability Assessment

| Condition | Parameters | Duration | Analytical Techniques |

| Forced Degradation (Stress Testing) | |||

| Thermal | 60°C, 80°C (solid state and in solution) | Up to 4 weeks | HPLC, LC-MS |

| Hydrolytic | 0.1 N HCl, Purified Water, 0.1 N NaOH at 60°C | Up to 7 days | HPLC, LC-MS, pH |

| Oxidative | 3% H2O2 at room temperature | Up to 7 days | HPLC, LC-MS |

| Photolytic | ICH Q1B option 2 (solid and in solution) | - | HPLC, LC-MS |

| Long-Term Stability | |||

| Real-time | 25°C / 60% RH | 12 months | HPLC, LC-MS, Appearance |

| Accelerated | 40°C / 75% RH | 6 months | HPLC, LC-MS, Appearance |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermodynamic (Shake-Flask) Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually inspect the vials to ensure an excess of solid remains.

-

Filter the suspension through a 0.22 µm filter to remove undissolved solid.

-

Dilute the filtrate with a suitable solvent.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the solubility in mg/mL or mol/L.

Kinetic Solubility Determination in DMSO/Aqueous Buffer

This high-throughput method is often used in early drug discovery to assess the solubility of compounds prepared as DMSO stock solutions.

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

-

Monitor the solution for the appearance of precipitation using a plate reader that can detect light scattering or turbidity.

-

The concentration at which precipitation is first observed is defined as the kinetic solubility.

Stability Indicating HPLC Method Development

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

Protocol:

-

Column Selection: Utilize a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a UV detector set at a wavelength where this compound has significant absorbance.

-

Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method's ability to separate the parent peak from degradation products generated during forced degradation studies must be demonstrated.

Forced Degradation Studies

These studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in the stress media (0.1 N HCl, water, 0.1 N NaOH, 3% H2O2). For solid-state studies, place the powder in vials.

-

Stress Conditions: Expose the samples to the conditions outlined in Table 3.

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 6, 24, 48 hours, and 7 days).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method. Use LC-MS to identify the mass of any degradation products.

-

Data Evaluation: Determine the percentage of degradation and identify the major degradation products.

Visualizations

The following diagrams illustrate the workflows for solubility and stability testing.

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for assessing the stability of this compound.

References

The Enduring Legacy of the Pyrazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its discovery in the late 19th century marked a pivotal moment in the transition from natural to synthetic therapeutic agents. This technical guide provides an in-depth exploration of the history, synthesis, and biological significance of pyrazole-based compounds, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

A Historical Journey: The Dawn of Pyrazole Chemistry

The story of pyrazoles begins with the German chemist Ludwig Knorr. In 1883, while investigating quinine-related compounds, Knorr synthesized a novel compound, 1,5-dimethyl-2-phenylpyrazol-3-one, which he named antipyrine.[1][2][3] This serendipitous discovery was monumental as antipyrine proved to be one of the first commercially successful synthetic drugs, widely used for its analgesic and antipyretic properties until the advent of aspirin.[1] Knorr's pioneering work not only introduced a new class of therapeutic agents but also laid the foundation for the systematic synthesis of pyrazole derivatives through what is now famously known as the Knorr pyrazole synthesis .[4][5]

The fundamental Knorr reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[5][6] This versatile reaction allows for the creation of a diverse array of substituted pyrazoles, a feature that has been extensively exploited in drug discovery for over a century.[6][7]

A timeline of key discoveries in the history of pyrazole-based compounds is illustrated in the diagram below.

References

- 1. nbinno.com [nbinno.com]

- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Knorr Pyrazole Synthesis [drugfuture.com]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Electrophilic Substitution Reactions of 4-bromo-1H-pyrazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4-bromo-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The pyrazole ring, while aromatic, exhibits reactivity that is significantly influenced by its substituents. In this specific case, the presence of an electron-withdrawing carboxylic acid group at the C3 position and a deactivating bromo group at the C4 position renders the pyrazole ring electron-deficient. This guide will delve into the theoretical and practical aspects of nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this substrate, presenting available data, outlining detailed experimental protocols where possible, and discussing the challenges and potential strategies for achieving successful substitution at the C5 position.

Introduction: The Reactivity of the Pyrazole Ring

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Generally, the pyrazole ring is susceptible to electrophilic attack, with the C4 position being the most electron-rich and therefore the most reactive. However, in the case of this compound, this primary site of electrophilic attack is blocked.

The remaining unsubstituted position is C5. The reactivity of this position is substantially diminished by the cumulative electron-withdrawing effects of the adjacent bromo and carboxylic acid groups. Consequently, electrophilic substitution at the C5 position of this compound is challenging and typically requires forcing reaction conditions.

The following sections will explore the specificities of different electrophilic substitution reactions on this deactivated pyrazole system.

Nitration

Nitration is a feasible, albeit challenging, electrophilic substitution reaction for this compound, leading to the formation of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid. The strongly deactivating nature of the substituents necessitates the use of potent nitrating agents and elevated temperatures.

Quantitative Data for Nitration

| Reaction Parameter | Proposed Value/Condition | Notes |

| Starting Material | This compound | - |

| Nitrating Agent | Fuming Nitric Acid (HNO₃) / Concentrated Sulfuric Acid (H₂SO₄) | A strong nitrating mixture is essential to generate a sufficient concentration of the nitronium ion (NO₂⁺). |

| Solvent | Concentrated Sulfuric Acid (H₂SO₄) | Acts as both a solvent and a catalyst. |

| Temperature | 50-100 °C | Elevated temperatures are likely required to overcome the high activation energy of the reaction. Careful temperature control is crucial to prevent decomposition. |

| Reaction Time | 2-12 hours | Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS). |

| Product | 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | The regioselectivity is directed to the C5 position. |

| Hypothetical Yield | Low to Moderate | Due to the deactivated nature of the substrate and the harsh reaction conditions, yields are not expected to be high. |

Experimental Protocol for Nitration (Proposed)

Warning: This is a proposed protocol and should be performed with extreme caution by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

-

Preparation of the Nitrating Mixture: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 5 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Nitric Acid: Slowly add fuming nitric acid (e.g., 1.5 mL) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

Addition of Substrate: Once the nitrating mixture is prepared and cooled, slowly add this compound (e.g., 1.0 g) in small portions.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 70 °C) and maintain it for the specified time, monitoring the reaction progress.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: The precipitated solid product can be collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude product may require further purification by recrystallization from a suitable solvent (e.g., ethanol/water).

Reaction Mechanism and Workflow

The nitration proceeds via a standard electrophilic aromatic substitution mechanism.

Caption: General mechanism for the nitration of this compound.

Caption: Proposed experimental workflow for the nitration of this compound.

Halogenation

Further halogenation of this compound at the C5 position is expected to be extremely difficult. The introduction of a second halogen atom onto an already halogenated and deactivated aromatic ring requires harsh conditions and often results in low yields.

Challenges and Potential Strategies

-

Severe Deactivation: The existing bromo and carboxylic acid groups strongly deactivate the pyrazole ring towards further electrophilic attack.

-

Potential Reagents: For bromination, a mixture of bromine and a strong Lewis acid (e.g., FeBr₃) or oleum might be required. For chlorination, chlorine with a Lewis acid catalyst would be the standard approach, though likely ineffective.

-

Alternative: N-Halosuccinimides: N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a strong acid medium could be explored as alternative halogenating agents.

-

Protection Strategy: Esterification of the carboxylic acid to its methyl or ethyl ester could slightly reduce the deactivating effect and improve solubility, potentially facilitating the reaction.

Quantitative Data for Halogenation

No quantitative data for the direct halogenation of this compound at the C5 position has been found in the reviewed literature. The following table presents hypothetical reaction conditions.

| Reaction Parameter | Proposed Value/Condition | Notes |

| Starting Material | This compound or its methyl ester | The ester may offer better reactivity and solubility. |

| Halogenating Agent | Br₂/FeBr₃ or NBS/H₂SO₄ (for bromination) | Very reactive halogenating systems are necessary. |

| Solvent | Dichloromethane, or neat (for Br₂/FeBr₃) / Concentrated H₂SO₄ (for NBS) | Solvent choice depends on the halogenating agent. |

| Temperature | Elevated temperatures (e.g., 50-120 °C) | Forcing conditions are anticipated. |

| Product | 4,5-dibromo-1H-pyrazole-3-carboxylic acid | - |

| Expected Yield | Very Low | The reaction is expected to be low-yielding. |

Sulfonation

Direct sulfonation of this compound is predicted to be a very challenging transformation. The reaction typically requires fuming sulfuric acid (oleum) and high temperatures, conditions under which the substrate may be prone to decomposition.

Challenges and Considerations

-

Harsh Conditions: Sulfonation of highly deactivated rings requires concentrated or fuming sulfuric acid and heat, which can lead to charring and other side reactions.

-

Reversibility: Aromatic sulfonation is a reversible reaction. The position of the equilibrium is dependent on the reaction conditions.

-

Product Stability: The resulting sulfonic acid product might be unstable under the reaction conditions.

Quantitative Data for Sulfonation

There is no available literature data for the sulfonation of this compound. Due to the anticipated difficulty of this reaction, a detailed experimental protocol is not provided. Researchers attempting this transformation should start with small-scale experiments under carefully controlled conditions, for example, using oleum (20-30% SO₃) at temperatures ranging from 100 to 150 °C.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated aromatic rings. The pyrazole ring in this compound is considered too electron-poor to undergo these reactions under standard conditions.

Inherent Limitations

-

Deactivated Substrate: The presence of two strong deactivating groups prevents the nucleophilic attack of the pyrazole ring on the carbocation (in alkylation) or acylium ion (in acylation) intermediate.

-

Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the carboxylic acid, further deactivating the ring and potentially inhibiting the reaction.

Alternative Approaches

Direct Friedel-Crafts reactions on this substrate are not recommended. Alternative synthetic strategies, such as metal-catalyzed cross-coupling reactions on a pre-functionalized pyrazole, would be more viable routes to introduce alkyl or acyl groups at the C5 position.

Conclusion

The electrophilic substitution of this compound is a challenging endeavor due to the strong deactivating effects of the bromo and carboxylic acid substituents. Nitration to yield 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid is the most plausible of these reactions, though it requires harsh conditions. Further halogenation and sulfonation are expected to be very low-yielding, while Friedel-Crafts reactions are generally not feasible.

For the synthesis of C5-substituted derivatives of this compound, researchers and drug development professionals should consider alternative synthetic routes, such as those involving protection of the carboxylic acid group followed by metal-catalyzed cross-coupling reactions. This technical guide serves as a foundational resource for understanding the reactivity of this important heterocyclic building block and for designing effective synthetic strategies.

Tautomerism in 4-Bromo-1H-pyrazole-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomerism of 4-bromo-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. Annular tautomerism in pyrazoles, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, significantly influences the molecule's physicochemical properties, reactivity, and biological activity. Understanding and controlling this phenomenon is crucial for rational drug design and the synthesis of novel therapeutic agents. This document synthesizes available experimental and computational data to elucidate the tautomeric equilibrium of this compound, offering insights into its structural preferences in both solid and solution states. Detailed experimental protocols for synthesis and characterization, alongside computational approaches, are presented to aid researchers in their investigations of this important class of molecules.

Introduction to Pyrazole Tautomerism

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A fundamental characteristic of N-unsubstituted pyrazoles is their ability to exist as two distinct tautomers through the process of annular tautomerism. This prototropic tautomerism involves the formal migration of a proton between the N1 and N2 positions of the pyrazole ring, leading to a dynamic equilibrium between the two forms.

The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the surrounding environment (e.g., solvent, temperature, and physical state). The electronic effects of substituents play a pivotal role; electron-withdrawing groups and electron-donating groups can preferentially stabilize one tautomer over the other. This has profound implications for the molecule's hydrogen bonding capabilities, lipophilicity, and ultimately its interaction with biological targets.

Tautomeric Equilibrium in this compound

For this compound, two tautomeric forms are possible: This compound (Tautomer A) and 4-bromo-2H-pyrazole-3-carboxylic acid (Tautomer B) . The equilibrium between these two forms is a critical aspect of its chemistry.

Quantum Chemical Calculations for Pyrazole Derivatives: A Technical Guide for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of pyrazole derivatives, compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile molecular frameworks.[1][2] This document outlines the core computational methodologies, presents key quantitative data from recent studies, and offers visual representations of experimental workflows and molecular interactions to facilitate a deeper understanding of these powerful in silico techniques.

Core Computational Methodologies

Quantum chemical calculations offer invaluable insights into the electronic structure, reactivity, and potential biological activity of pyrazole derivatives. The most commonly employed methods include Density Functional Theory (DFT) for electronic property analysis, molecular docking to predict binding affinities with protein targets, and Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular properties with biological functions.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic properties of molecules. A typical DFT workflow for a pyrazole derivative involves geometry optimization, frequency analysis, and the calculation of molecular orbitals and electrostatic potential.

Experimental Protocol: DFT Calculations

-

Initial Structure Preparation: The 3D structure of the pyrazole derivative is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is crucial as all subsequent calculations are performed on this optimized geometry.

-

Software: Gaussian program suite is frequently used.[3]

-

Method: The Berny optimization algorithm is a standard choice.[4]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely applied for its balance of accuracy and computational cost.[5][6]

-

Basis Set: Pople-style basis sets such as 6-31G(d) or the more flexible 6-311++G(d,p) are commonly employed.[6]

-

-

Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3][7] This step also provides thermodynamic properties of the molecule.

-

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and stability.[8][9][10]

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.[5][10]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode of a ligand (e.g., a pyrazole derivative) to the active site of a target protein.

Experimental Protocol: Molecular Docking

-

Target Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of the pyrazole derivative is prepared, often starting from a DFT-optimized geometry. Torsional degrees of freedom are defined to allow for conformational flexibility during docking.

-

Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program, such as AutoDock, is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses.[11][12][13]

-

Analysis of Results: The resulting docking poses are analyzed based on their binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Experimental Protocol: QSAR Study

-

Data Set Collection: A dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

-

Molecular Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound in the dataset. DFT-derived descriptors are often used.

-

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest), are used to build a mathematical relationship between the molecular descriptors and the biological activity.[14][15]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

-

Interpretation and Application: The validated QSAR model is used to understand the key structural features that influence activity and to predict the activity of novel pyrazole derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum chemical calculations on various pyrazole derivatives as reported in the literature.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Selected Pyrazole Derivatives

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP | 6-31G(d) | -6.65 | -1.98 | 4.67 | [6] |

| Pyrazole-carboxamide derivative 6 | B3LYP | 6-31G | -6.21 | -1.54 | 4.67 | [16] |

| Pyrazole-carboxamide derivative 8 | B3LYP | 6-31G | -6.42 | -1.93 | 4.49 | [16] |

| Temozolomide (gas phase) | B3LYP | 6-311G(d) | -7.21 | -2.81 | 4.40 | [8][9] |

| Temozolomide (in DMSO) | B3LYP | 6-311G(d) | -7.10 | -2.80 | 4.30 | [8][9] |

Table 2: Molecular Docking Binding Energies of Pyrazole Derivatives with Protein Targets

| Pyrazole Derivative | Protein Target (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Reference |

| Derivative 1b | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 | [11][12] |

| Derivative 1d | Aurora A (2W1G) | AutoDock 4.2 | -8.57 | [11][12] |

| Derivative 2b | CDK2 (2VTO) | AutoDock 4.2 | -10.35 | [11][12] |

| Derivative M6 | E. coli (1FJ4) | AutoDock Vina | -9.6 | [17] |

| Derivative M17 | E. coli (1FJ4) | AutoDock Vina | -9.3 | [17] |

| Derivative M19 | E. coli (1FJ4) | AutoDock Vina | -9.5 | [17] |

| Derivative M20 | E. coli (1FJ4) | AutoDock Vina | -10.3 | [17] |

Table 3: Key QSAR Model Parameters for Pyrazole Derivatives

| Study Focus | Model Type | R² | Q² | Key Descriptors | Reference |

| Hypoglycemic Agents | MLR | 0.82 | 0.80 | Not specified | [14][15] |

| Hypoglycemic Agents | Random Forest | 0.90 | 0.85 | Not specified | [14][15] |

| Anti-MES Activity | MLR | 0.937 | 0.913 | Dipole moment, εLUMO, PSA, WAA, QA | |

| Antibacterial Activity | 3D-QSAR | 0.9235 | - | Pharmacophore-based |

Signaling Pathways and Molecular Interactions

Molecular docking studies not only provide binding affinities but also reveal the specific interactions between a pyrazole derivative and the amino acid residues within the active site of a target protein. These interactions are critical for the compound's inhibitory activity. For instance, pyrazole derivatives have been shown to act as potential inhibitors of various kinases, which are key components of cellular signaling pathways implicated in diseases like cancer.

This diagram illustrates how a pyrazole derivative can inhibit a signaling pathway by binding to the active site of a kinase, thereby preventing the phosphorylation of its substrate and blocking the downstream cellular response. The binding energies and specific interactions determined from molecular docking studies provide the rationale for this inhibitory mechanism.

Conclusion

Quantum chemical calculations are indispensable tools in the modern drug discovery and materials science landscape. For pyrazole derivatives, these methods provide a rational basis for understanding their chemical behavior, predicting their biological activity, and guiding the design of new and improved compounds. This guide has outlined the fundamental protocols for DFT, molecular docking, and QSAR studies and has summarized key quantitative findings from the literature. By integrating these computational approaches, researchers can accelerate the development of novel pyrazole-based therapeutics and materials.

References

- 1. The Absolute Beginners Guide to Gaussian [ccl.net]

- 2. G03 Manual: OPT [wanglab.hosted.uark.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gaussian.com [gaussian.com]

- 6. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

- 13. Human verification [recaptcha.cloud]

- 14. tau.ac.il [tau.ac.il]

- 15. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 16. A novel QSAR model for designing, evaluating,and predicting the anti-MES activity of new 1H-pyrazole-5-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: 4-Bromo-1H-pyrazole-3-carboxylic acid as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-pyrazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive bromine atom and a carboxylic acid group on a stable pyrazole core, allows for diverse chemical modifications. This makes it an ideal starting material for the synthesis of complex molecules with a wide range of biological activities. Pyrazole-containing compounds have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases, acting as potent inhibitors of key cellular signaling pathways.[1][2]

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 13745-17-0 | [3] |

| Molecular Formula | C₄H₃BrN₂O₂ | [3] |

| Molecular Weight | 190.98 g/mol | [3] |

| Appearance | White to light yellow solid | [4] |

| IUPAC Name | This compound | [3] |

Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in drug discovery, found in numerous biologically active molecules. This compound serves as a versatile starting material for the synthesis of potent enzyme inhibitors, particularly targeting protein kinases. The bromine atom at the 4-position provides a convenient handle for introducing various substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The carboxylic acid group at the 3-position is readily converted to amides, esters, and other functional groups, further expanding the chemical diversity of the resulting compounds.

Kinase Inhibitor Synthesis

Derivatives of this compound have been investigated as inhibitors of several important kinase families, including:

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[1][3] Pyrazole-based molecules have been developed as potent JAK inhibitors.

-

p38 Mitogen-Activated Protein (MAP) Kinases: The p38 MAPK pathway is a key regulator of inflammatory responses.[5][6] Pyrazole-containing compounds have been identified as effective inhibitors of p38 MAPK, showing potential for the treatment of inflammatory diseases.

The following table presents the inhibitory activity of a series of 4-amino-(1H)-pyrazole derivatives, which share the core pyrazole structure, against three JAK isoforms. This data highlights the potential of the pyrazole scaffold in developing potent and selective kinase inhibitors.

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |

| 3a | 10.3 | 4.5 | 11.2 | [1] |

| 3b | 8.7 | 3.8 | 9.5 | [1] |

| 3c | 6.5 | 3.1 | 7.8 | [1] |

| 3d | 5.1 | 2.8 | 6.2 | [1] |

| 3e | 4.2 | 2.5 | 4.8 | [1] |

| 3f | 3.4 | 2.2 | 3.5 | [1] |

| 11b | 15.6 | 8.9 | 18.3 | [1] |

| Ruxolitinib | 3.3 | 2.8 | 428 | [1] |

Experimental Protocols

The following are representative protocols for the two key reactions used to functionalize this compound: amide bond formation and Suzuki cross-coupling.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of a pyrazole carboxylic acid with an amine to form a pyrazole carboxamide, a common scaffold in kinase inhibitors.

Materials:

-

This compound

-

Amine of choice

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired amine (1.0 eq).

-

Dissolve the starting materials in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Suzuki Cross-Coupling

This protocol details the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 4-position of the pyrazole ring. This reaction is typically performed on the ester or amide derivative of the carboxylic acid.

Materials:

-

4-Bromo-1H-pyrazole-3-carboxamide (or ester)

-

Aryl or heteroaryl boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and water (4:1 mixture)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube or microwave vial, add the 4-bromo-1H-pyrazole-3-carboxamide (or ester) (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Under the inert atmosphere, add the degassed solvent mixture (1,4-dioxane/water).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 6-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-pyrazole-3-carboxamide (or ester).

Visualizations

Caption: Synthetic workflow using this compound.

Caption: Inhibition of the JAK-STAT pathway by pyrazole derivatives.

Caption: Applications of this compound.

References

- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Amide Coupling with 4-bromo-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] Specifically, amides derived from 4-bromo-1H-pyrazole-3-carboxylic acid have emerged as critical pharmacophores in the development of targeted therapies, notably as kinase inhibitors.[3] The bromine atom at the 4-position provides a valuable handle for further synthetic diversification, such as through cross-coupling reactions, allowing for the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[4]

These application notes provide detailed protocols for the amide coupling of this compound with various amines, utilizing common and efficient coupling reagents. The information herein is intended to guide researchers in the synthesis of novel pyrazole-based compounds for potential therapeutic applications.

General Workflow for Amide Coupling

The overall process for the synthesis of 4-bromo-1H-pyrazole-3-carboxamides involves the activation of the carboxylic acid moiety followed by nucleophilic attack by an amine. This workflow is applicable to a variety of coupling reagents and substrates.

Caption: General workflow for the synthesis of 4-bromo-1H-pyrazole-3-carboxamides.

Experimental Protocols

Two common and effective methods for the amide coupling of this compound are detailed below.

Protocol 1: HATU-Mediated Amide Coupling

Introduction: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation with minimal side reactions and often results in high yields.[5] It is particularly useful for coupling with a wide range of amines, including those that are less nucleophilic.

Materials:

-

This compound

-

Amine (e.g., substituted aniline, aliphatic amine)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DMF (or DCM) at room temperature, add HATU (1.1-1.5 eq.) and DIPEA (2.0-3.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 4-bromo-1H-pyrazole-3-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Introduction: The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[6][7] HOBt acts as an additive to suppress racemization (if chiral centers are present) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.

Materials:

-

This compound

-

Amine (e.g., substituted aniline, aliphatic amine)

-

EDC hydrochloride

-

HOBt hydrate

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of this compound (1.0 eq.) and HOBt (1.1-1.5 eq.) in anhydrous DMF (or DCM) at 0 °C, add EDC hydrochloride (1.1-1.5 eq.).

-

Stir the mixture at 0 °C for 15 minutes.

-

Add the desired amine (1.0-1.2 eq.) followed by the dropwise addition of DIPEA (2.0-3.0 eq.).

-

Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired 4-bromo-1H-pyrazole-3-carboxamide.

Data Presentation: Representative Amide Coupling Reactions

The following table summarizes representative reaction conditions and yields for the amide coupling of pyrazole carboxylic acids with various amines, based on literature precedents.

| Entry | Coupling Reagent | Base | Solvent | Amine | Time (h) | Temp (°C) | Yield (%) |

| 1 | HATU | DIPEA | DMF | Substituted Aniline | 4 | RT | 75-90 |

| 2 | EDC/HOBt | DIPEA | DMF | Aliphatic Amine | 12 | RT | 60-85 |

| 3 | DCC/DMAP | - | DCM | 4-bromo-3-methylaniline | 24 | RT | 83[4] |

| 4 | HATU | TEA | ACN | Various Amines | 18 | RT | 70-85[8] |

| 5 | EDC/HOBt | DIEA | DMF | Various Amines | 1-2 | 60 | 49-80[7] |

Note: Yields are indicative and may vary depending on the specific substrates and reaction scale.

Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway

Amides derived from the this compound scaffold have shown significant potential as inhibitors of Janus kinases (JAKs), which are key enzymes in the JAK-STAT signaling pathway.[2][9][10] This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[1][11][12] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders, inflammatory conditions, and cancers.[2][13]

The development of selective JAK inhibitors is a major focus in drug discovery. The 4-bromo-1H-pyrazole-3-carboxamide core can be strategically functionalized to achieve potent and selective inhibition of specific JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

Caption: The JAK-STAT signaling pathway and the inhibitory action of 4-bromo-1H-pyrazole-3-carboxamides.

References

- 1. researchgate.net [researchgate.net]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]